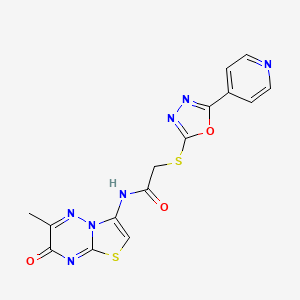![molecular formula C15H15N3 B12635758 (R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine CAS No. 1393176-04-9](/img/structure/B12635758.png)
(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring fused with a phenyl group and an ethanamine side chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing an aromatic aldehyde with o-phenylenediamine in the presence of an acid catalyst. For example, the reaction of benzaldehyde with o-phenylenediamine in the presence of hydrochloric acid yields 1-phenyl-1H-benzo[D]imidazole.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced via a reductive amination reaction. This involves the reaction of the benzimidazole derivative with an appropriate aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of ®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine side chain, to form corresponding imines or amides.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Introduction of various functional groups such as halogens, alkyl, and sulfonyl groups.
Scientific Research Applications
®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-benzo[D]imidazole: Lacks the ethanamine side chain but shares the benzimidazole core structure.
2-Phenyl-1H-benzo[D]imidazole: Similar structure with the phenyl group at a different position.
1-(1H-benzo[D]imidazol-2-YL)ethanamine: Similar structure without the phenyl group.
Uniqueness
®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its chiral nature and the presence of both the benzimidazole ring and the ethanamine side chain
Properties
CAS No. |
1393176-04-9 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(1R)-1-(1-phenylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H15N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h2-11H,16H2,1H3/t11-/m1/s1 |
InChI Key |
PYHXHXAQVLKMDM-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2N1C3=CC=CC=C3)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


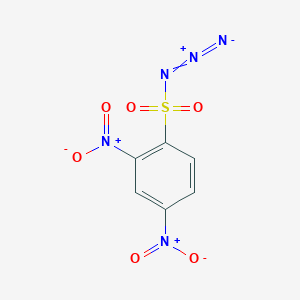
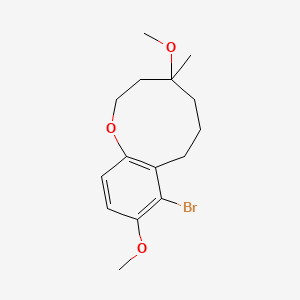
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
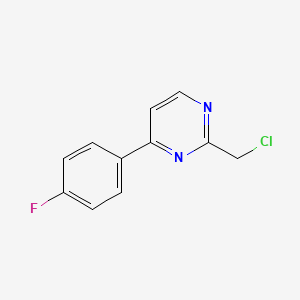
![4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12635705.png)
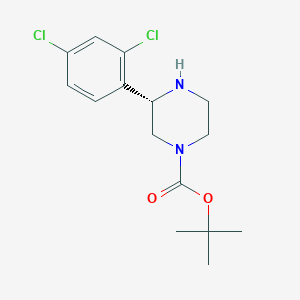

![4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline](/img/structure/B12635729.png)
![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)
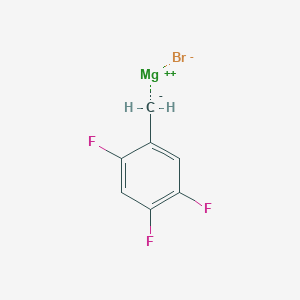
![9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12635754.png)

